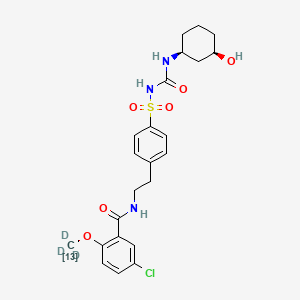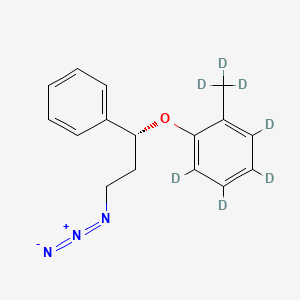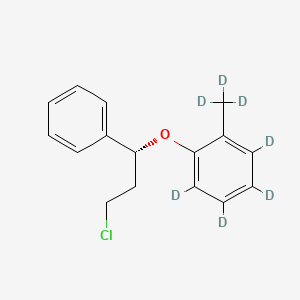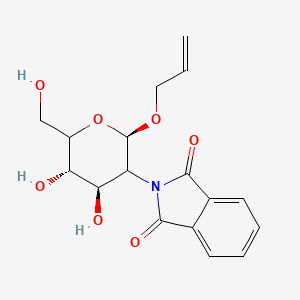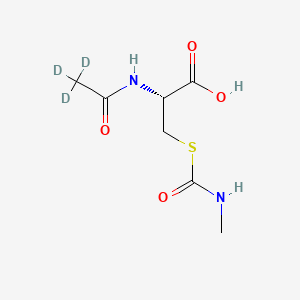
Flufenamic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flufenamic Acid-d4 is a deuterium-labeled version of Flufenamic Acid . It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is used as an internal standard for the quantification of flufenamic acid .
Molecular Structure Analysis
Flufenamic Acid-d4 has the molecular formula C14H6D4F3NO2 and a molecular weight of 285.3 . The InChI code is InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D .
Physical And Chemical Properties Analysis
Flufenamic Acid-d4 is a solid substance . It is soluble in DMF, DMSO, and methanol .
科学的研究の応用
Ion Channel Modulation
Flufenamic acid (FFA) is recognized for its role in ion channel modulation. Initially noted for its anti-inflammatory properties, later research revealed its ability to affect various ion channels, including non-selective cation channels, chloride channels, and potassium, calcium, and sodium channels. Its rapid effect development and reversibility make it a valuable tool in ion channel research, although caution is needed due to its broad spectrum of targets (Guinamard, Simard, & Del Negro, 2013).
Osteogenic Differentiation Enhancement
FFA has been shown to enhance osteogenic differentiation of mesenchymal stem cells (MSCs) at low concentrations, both in vitro and in vivo. This effect is achieved by inhibiting the NF-κB signaling pathway, suggesting potential applications in bone tissue engineering or treatments for osteoporosis (Liu et al., 2019).
Enhancing Water Solubility
Research has focused on improving the water solubility of flufenamic acid by creating solid dispersions with polyethylene glycol (PEG). This approach can enhance solubility and potentially improve drug delivery and efficacy (Ibolya et al., 2011).
Antibacterial and Antibiofilm Effects
FFA demonstrates antibacterial and antibiofilm effects against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a therapeutic compound against MRSA infections and in antimicrobial coatings for implants and surgical devices (Zhang et al., 2020).
Electrochemical Sensing Applications
Studies have developed an electrochemical sensor based on ruthenium-doped TiO2 nanoparticles for the determination of flufenamic acid. This advancement could have implications for drug monitoring and analysis in biological samples (Shetti et al., 2017).
Wound Healing Applications
Collagen-dextran sponges loaded with flufenamic acid have been investigated for potential use in treating burn wounds. The sponges showed promising fluid uptake ability and controlled drug release, indicating potential for use as burn dressings (Ghica et al., 2017).
Adipogenic Differentiation Inhibition
FFA has been found to inhibit adipogenic differentiation of MSCs, potentially through the PI3K/AKT signaling pathway. This suggests its application in tissue engineering and diseases related to excessive adipogenic differentiation of MSCs (Liu et al., 2020).
Safety And Hazards
将来の方向性
Flufenamic Acid-d4 has shown promise in improving survival and neurologic deficits following cardiac arrest and cardiopulmonary resuscitation . It mitigates blood-brain barrier breach and modifies the functional status of microglia/macrophages . These results indicate the significant clinical potential of Flufenamic Acid-d4 to improve the prognosis for cardiac arrest victims who are successfully resuscitated .
特性
CAS番号 |
1185071-99-1 |
|---|---|
製品名 |
Flufenamic Acid-d4 |
分子式 |
C14H10F3NO2 |
分子量 |
285.259 |
IUPAC名 |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
InChIキー |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
同義語 |
2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4; 2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4; 3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4; Fullsafe-d4; INF 1837-d4; Meralen-d4; Sastridex-d4; Surika-d4; Tecramine-d4; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



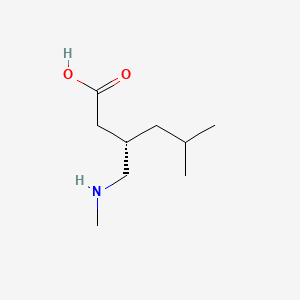
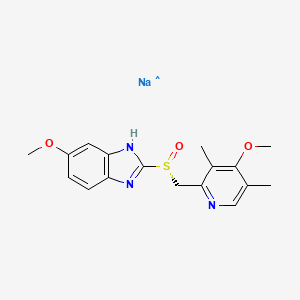

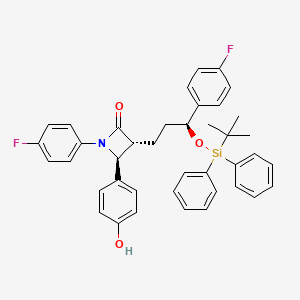
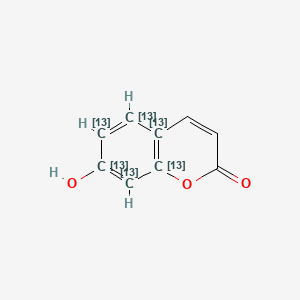
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
